3,4-dimethyl-1H-pyrrole
Overview
Description
3,4-Dimethyl-1H-pyrrole is a chemical compound with the molecular formula C6H9N . It is a solid substance at room temperature .
Synthesis Analysis
3,4-Dimethyl-1H-pyrrole can be synthesized through various methods. One approach involves the use of facile one-pot, high-yielding reactions to synthesize substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Molecular Structure Analysis
The molecular structure of 3,4-dimethyl-1H-pyrrole can be viewed using Java or Javascript .
Chemical Reactions Analysis
3,4-Dimethyl-1H-pyrrole can undergo various chemical reactions. For instance, it can react with cyanoacetylpyrazole in refluxing dioxane to form keto dinitriles, which can cyclize to form substituted pyridines .
Physical And Chemical Properties Analysis
3,4-Dimethyl-1H-pyrrole has a density of 0.9±0.1 g/cm3, a boiling point of 171.9±9.0 °C at 760 mmHg, and a vapour pressure of 1.8±0.3 mmHg at 25°C . It also has a molar refractivity of 30.3±0.3 cm3, a polar surface area of 16 Å2, and a molar volume of 100.3±3.0 cm3 .
Scientific Research Applications
Antimicrobial Properties
- Synthesis of Antimicrobial Agents : A study synthesized novel derivatives of 3,4-dimethyl-1H-pyrrole with significant antimicrobial properties, indicating their potential as therapeutic tools in antimicrobial treatments (Hublikar et al., 2019).
Chemical Synthesis and Structural Analysis
- Alternative Reaction Pathways : Research on the self-condensation of 3,4-dimethylpyrrole has provided insights into novel chemical reaction pathways (Bender & Bonnett, 1968).
- Molecular Structure Analysis : Studies involving the synthesis of 3,4-dimethyl-1H-pyrrole derivatives have contributed to the understanding of molecular structures and spectral analyses, helping in the advancement of structural chemistry (Singh et al., 2013).
Potential for Developing New Compounds
- Foundation for Heterocyclic Compounds : The properties of 3,4-dimethyl-1H-pyrrole derivatives make them suitable for forming new heterocyclic compounds, expanding the scope of chemical synthesis (Singh et al., 2014).
Applications in Non-Linear Optical Materials
- Non-Linear Optical (NLO) Applications : Certain derivatives of 3,4-dimethyl-1H-pyrrole have shown potential for use in non-linear optical applications, indicating their significance in the field of optical materials (Singh et al., 2013).
Luminescent Polymers
- Luminescent Polymer Development : Research has demonstrated the use of 3,4-dimethyl-1H-pyrrole derivatives in creating highly luminescent polymers, contributing to advancements in materials science (Zhang & Tieke, 2008).
Enhanced Anion Affinities
- Anion Receptors : Derivatives of 3,4-dimethyl-1H-pyrrole have been used to create anion receptors with augmented affinities and selectivities, showcasing their utility in chemical sensing and analysis (Anzenbacher et al., 2000).
Regioselective Synthesis
- Regioselective Synthesis Methodology : Studies have developed methods for the highly regioselective synthesis of 3,4-disubstituted 1H-pyrroles, which is crucial for precise chemical synthesis (Liu et al., 2000).
Safety And Hazards
Future Directions
Future research on 3,4-dimethyl-1H-pyrrole could focus on the synthesis of new derivatives and their potential applications. For instance, there is potential for the development of new antimicrobial and antifungal agents . Additionally, the synthesis of new pyrrole chalcone derivatives could be explored .
properties
IUPAC Name |
3,4-dimethyl-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-5-3-7-4-6(5)2/h3-4,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFOWGWQOFZNNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
87106-17-0 | |
Record name | 1H-Pyrrole, 3,4-dimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87106-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70415920 | |
Record name | 3,4-DIMETHYLPYRROLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-1H-pyrrole | |
CAS RN |
822-51-5 | |
Record name | 3,4-Dimethyl-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-DIMETHYLPYRROLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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